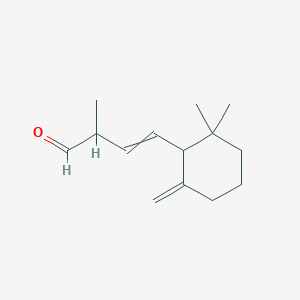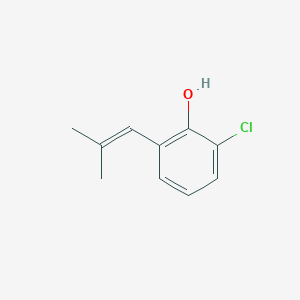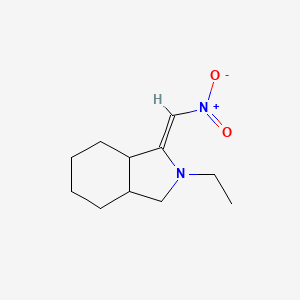
1,1'-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) is a chemical compound that features a piperazine core linked to two dihydroxyethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) can be synthesized through the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃). The reaction typically proceeds under reflux conditions in an ethanol solvent .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) has several scientific research applications:
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the structure of the derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar structure with hydroxyl groups attached to the piperazine ring.
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): A related compound with chloro groups instead of hydroxyl groups.
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) is unique due to the presence of both piperazine and dihydroxyethanone moieties, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
59130-44-8 |
|---|---|
Fórmula molecular |
C8H14N2O6 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
1-[4-(2,2-dihydroxyacetyl)piperazin-1-yl]-2,2-dihydroxyethanone |
InChI |
InChI=1S/C8H14N2O6/c11-5(7(13)14)9-1-2-10(4-3-9)6(12)8(15)16/h7-8,13-16H,1-4H2 |
Clave InChI |
YNWVDNTYCBPXIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C(O)O)C(=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)

![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)



![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)



![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)

